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A detailed review of Nelipepimut-S phase I and II clinical trial data in the context of current

immunotherapeutic alternatives for breast cancer, providing researchers, scientists, and drug

development professionals with a comprehensive comparative guide.

This guide provides a meta-analysis of Nelipepimut-S (NPS, E75, NeuVax™), a HER2-derived

peptide vaccine, based on its phase I and II clinical trial data. Its performance is objectively

compared with other immunotherapeutic alternatives for breast cancer, supported by

experimental data. The information is intended for researchers, scientists, and professionals in

drug development to facilitate an understanding of the clinical landscape and future directions

in breast cancer immunotherapy.

Nelipepimut-S: An Overview
Nelipepimut-S is a peptide vaccine derived from the human epidermal growth factor receptor 2

(HER2) protein. It is designed to stimulate an immune response against cancer cells that

express HER2. The vaccine is composed of the E75 peptide (a nine-amino acid, MHC class I

peptide) combined with a granulocyte-macrophage colony-stimulating factor (GM-CSF)

adjuvant.[1][2] The proposed mechanism of action involves the presentation of the E75 peptide

by antigen-presenting cells to cytotoxic T lymphocytes (CTLs), leading to their activation and

subsequent destruction of HER2-expressing tumor cells.[3]
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Phase I and II clinical trials of Nelipepimut-S were conducted as dose escalation and schedule

optimization studies. These trials enrolled node-positive and high-risk node-negative breast

cancer patients with tumors expressing any level of HER2 (immunohistochemistry 1-3+).[4]

HLA-A2/A3 positive patients were vaccinated, while others were followed as a control group.[4]

The optimal dose was determined to be 1000 µg of Nelipepimut-S with 250 µg of GM-CSF.

The trials demonstrated that Nelipepimut-S was safe and could elicit a HER2-specific immune

response. Early results suggested a potential clinical benefit in preventing disease recurrence.

However, the subsequent phase III PRESENT trial was stopped for futility, as it failed to show a

significant difference in invasive disease-free survival between the Nelipepimut-S and placebo

arms.
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Trial
Phase

Patient
Populatio
n

Treatmen
t Arm

Control
Arm

Outcome
Measure

Result Citation

Phase I/II

Node-

positive

and high-

risk node-

negative

breast

cancer

(any HER2

expression

)

Nelipepimu

t-S + GM-

CSF

Observatio

n

5-year

Disease-

Free

Survival

(DFS)

89.7% 80.2%

Phase I/II

(Optimally

Dosed)

Node-

positive

and high-

risk node-

negative

breast

cancer

(any HER2

expression

)

Nelipepimu

t-S (1000

µg) + GM-

CSF

Observatio

n

5-year

Disease-

Free

Survival

(DFS)

94.6% 80.2%

Phase II

(DCIS)

HLA-A2-

positive

Ductal

Carcinoma

In Situ

Nelipepimu

t-S + GM-

CSF

GM-CSF

alone

NPS-

specific

CTL

response

Numerical

increase,

not

statistically

significant

Comparison with Alternative Immunotherapies
The landscape of immunotherapy for breast cancer has evolved significantly, with several

alternatives to Nelipepimut-S now established as standards of care or showing promise in

clinical trials. This section compares Nelipepimut-S with monoclonal antibodies, antibody-drug

conjugates (ADCs), immune checkpoint inhibitors, and CAR-T cell therapy.
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Monoclonal Antibodies: Trastuzumab and Pertuzumab
Trastuzumab and Pertuzumab are monoclonal antibodies that target the HER2 receptor. They

represent a cornerstone of treatment for HER2-positive breast cancer.

Therapy Trial
Patient
Population

Key
Outcome

Result Citation

Trastuzumab

NSABP B-31

/ NCCTG

N9831

(Combined

Analysis)

HER2-

positive early

breast cancer

3-year

recurrence

risk reduction

~50%

Pertuzumab

+

Trastuzumab

APHINITY

HER2-

positive early

breast cancer

10-year

Overall

Survival (OS)

91.6% (vs.

89.8% with

Trastuzumab

+ placebo)

Antibody-Drug Conjugates (ADCs): T-DM1 and
Trastuzumab Deruxtecan
ADCs combine the targeting specificity of an antibody with the cytotoxic effect of a

chemotherapy drug.
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Therapy Trial
Patient
Population

Key
Outcome

Result Citation

Ado-

trastuzumab

emtansine (T-

DM1)

KATHERINE

HER2-

positive early

breast cancer

with residual

invasive

disease after

neoadjuvant

therapy

7-year

Invasive

Disease-Free

Survival

(iDFS)

80.8% (vs.

67.1% with

Trastuzumab)

Trastuzumab

deruxtecan

(T-DXd)

DESTINY-

Breast05

High-risk

HER2-

positive

primary

breast cancer

with residual

invasive

disease after

neoadjuvant

therapy

3-year

Invasive

Disease-Free

Survival

(iDFS)

92.4% (vs.

83.7% with T-

DM1)

Immune Checkpoint Inhibitors: Pembrolizumab
Immune checkpoint inhibitors block proteins that prevent the immune system from attacking

cancer cells.

Therapy Trial
Patient
Population

Key
Outcome

Result Citation

Pembrolizum

ab

KEYNOTE-

522

High-risk,

early-stage

triple-

negative

breast cancer

(TNBC)

5-year

Overall

Survival (OS)

86.6% (vs.

81.7% with

chemotherap

y alone)
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Chimeric Antigen Receptor (CAR) T-Cell Therapy
CAR-T cell therapy involves genetically modifying a patient's T cells to recognize and attack

cancer cells. This is an emerging area for solid tumors, including breast cancer.

Therapy Trial Phase
Patient
Population

Key
Outcome

Result Citation

HER2-CAR

T-cells
Phase I

HER2-

positive

advanced

biliary tract

cancer and

pancreatic

cancer

Median

Progression-

Free Survival

(PFS)

4.8 months

p95HER2-

CAR T-cells
Preclinical

HER2+,

p95HER2-

expressing

breast cancer

models

Antitumor

response

Complete

tumor

regression in

xenografts

Experimental Protocols
Nelipepimut-S Phase I/II Trials

Patient Population: Patients with histologically confirmed node-positive or high-risk node-

negative breast cancer with any degree of HER2 expression (IHC 1-3+). Patients were HLA-

typed, and HLA-A2/A3 positive patients were assigned to the vaccine group.

Dosing Regimen: The trials were dose escalation and schedule optimization studies. The

optimal dose was determined to be 1000 µg of Nelipepimut-S mixed with 250 µg of GM-

CSF, administered as six monthly intradermal inoculations. Some patients received booster

inoculations.

Control Group: HLA-A2/A3 negative patients were followed prospectively as an

observational control group.
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Endpoints: The primary efficacy endpoint was disease recurrence. Disease-Free Survival

(DFS) was analyzed using Kaplan-Meier curves.

APHINITY Trial (Pertuzumab)
Patient Population: Patients with HER2-positive, operable breast cancer.

Treatment Arms: Patients were randomized to receive either pertuzumab or placebo, in

combination with trastuzumab and chemotherapy.

Endpoints: The primary endpoint was invasive disease-free survival. Overall survival was a

key secondary endpoint.

KATHERINE Trial (T-DM1)
Patient Population: Patients with HER2-positive early-stage breast cancer who had residual

invasive disease in the breast or axillary nodes after receiving neoadjuvant chemotherapy

plus a HER2-targeted therapy.

Treatment Arms: Patients were randomized to receive 14 cycles of either T-DM1 or

trastuzumab.

Endpoints: The primary endpoint was invasive disease-free survival.

DESTINY-Breast05 Trial (Trastuzumab Deruxtecan)
Patient Population: Patients with high-risk, HER2-positive primary breast cancer with

residual invasive disease after neoadjuvant therapy.

Treatment Arms: Patients were randomized to receive either trastuzumab deruxtecan (5.4

mg/kg) or T-DM1 (3.6 mg/kg) intravenously every three weeks for 14 cycles.

Endpoints: The primary endpoint was invasive disease-free survival.

KEYNOTE-522 Trial (Pembrolizumab)
Patient Population: Patients with previously untreated, high-risk, early-stage triple-negative

breast cancer.
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Treatment Arms: Patients were randomized 2:1 to receive neoadjuvant pembrolizumab or

placebo, both with chemotherapy. After surgery, patients received adjuvant pembrolizumab

or placebo.

Endpoints: The primary endpoints were pathological complete response and event-free

survival. Overall survival was a key secondary endpoint.
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Caption: Mechanism of action of the Nelipepimut-S vaccine.
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Caption: Generalized workflow for Nelipepimut-S Phase I/II clinical trials.
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Caption: Logical relationship of clinical outcomes for different immunotherapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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